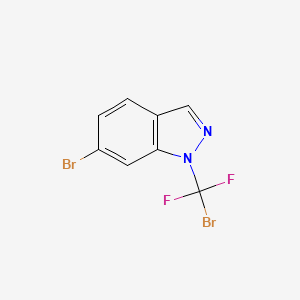
6-bromo-1-(bromodifluoromethyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-(bromodifluoromethyl)-1H-indazole is a synthetic organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of bromine and bromodifluoromethyl groups attached to the indazole core
Preparation Methods
The synthesis of 6-bromo-1-(bromodifluoromethyl)-1H-indazole typically involves multi-step organic reactions. One common method includes the bromination of an indazole precursor. The reaction conditions often involve the use of bromine or N-bromo compounds as brominating agents. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-Bromo-1-(bromodifluoromethyl)-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
6-Bromo-1-(bromodifluoromethyl)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored as a potential drug candidate due to its ability to modulate specific molecular pathways. Studies focus on its efficacy and safety in preclinical models.
Mechanism of Action
The mechanism of action of 6-bromo-1-(bromodifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. The bromine and bromodifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential therapeutic applications .
Comparison with Similar Compounds
6-Bromo-1-(bromodifluoromethyl)-1H-indazole can be compared with other similar compounds, such as:
6-Bromo-1-hexanol: This compound also contains a bromine atom but differs in its functional groups and overall structure.
1H-Benzimidazole-5-amine: Another heterocyclic compound with potential biological activities.
The uniqueness of this compound lies in its specific combination of bromine and bromodifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4Br2F2N2 |
|---|---|
Molecular Weight |
325.94 g/mol |
IUPAC Name |
6-bromo-1-[bromo(difluoro)methyl]indazole |
InChI |
InChI=1S/C8H4Br2F2N2/c9-6-2-1-5-4-13-14(7(5)3-6)8(10,11)12/h1-4H |
InChI Key |
YOWPSPVFUGCZJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N(N=C2)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


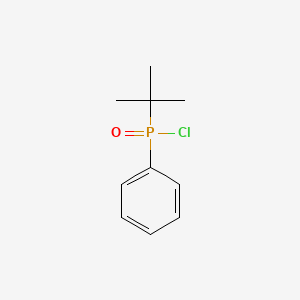
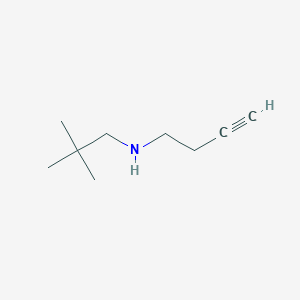

![2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B13565155.png)
![6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid](/img/structure/B13565157.png)
![4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B13565167.png)
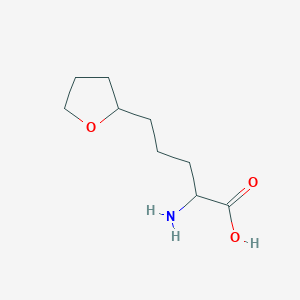
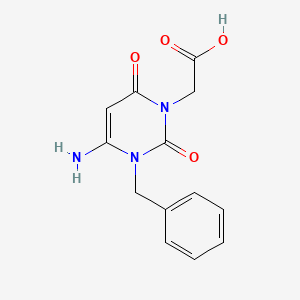
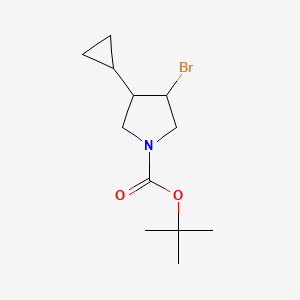
![rac-N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]benzamide](/img/structure/B13565198.png)
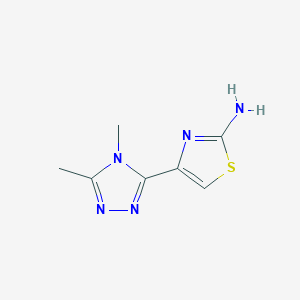
![1,6-Diazaspiro[3.4]octan-5-onehydrochloride](/img/structure/B13565202.png)
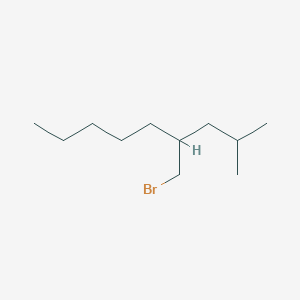
![2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One](/img/structure/B13565207.png)
